ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 4-methyl-1,3-thiazole-5-carboxylate core, which is esterified with an ethyl group.
- A substituted pyrrolidin-4,5-dione moiety at the 2-position of the thiazole ring.
- A (3E)-configuration at the methylidene group linking the pyrrolidinone to a 5-methylfuran-2-yl substituent.
- A 4-chlorophenyl group attached to the pyrrolidinone nitrogen.
The furan and thiazole rings may contribute to π-π stacking interactions in biological targets, while the chlorophenyl group is a common pharmacophore in antimicrobial and anticancer agents .
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-6-8-14(24)9-7-13)16(19(28)21(26)29)18(27)15-10-5-11(2)32-15/h5-10,17,28H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBWKGOIUVKWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.9 g/mol. The compound features a thiazole ring, a pyrrolidine moiety, and a chlorophenyl group, contributing to its unique biological properties.
Pharmacological Activities
1. Hypolipidemic Effects
Research indicates that derivatives similar to this compound exhibit hypolipidemic activities. In studies involving Sprague-Dawley rats, compounds structurally related to this compound have shown reductions in serum cholesterol and triglyceride levels by 23% and 35%, respectively, at a dosage of 0.05% in diet formulations . These effects were significantly amplified in hereditary hyperlipidemic models.
2. Antiplatelet Activity
The compound has also demonstrated antiplatelet properties. In vitro studies indicated that it inhibits platelet aggregation and normalizes hyperaggregability in hyperlipidemic plasma . This suggests potential applications in preventing cardiovascular diseases linked to platelet dysfunction.
3. Antioxidant Properties
The presence of the furan moiety in the compound may contribute to antioxidant activities. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress, which is crucial in the context of various diseases including cancer and neurodegenerative disorders.
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Lipid Absorption : By modulating lipid metabolism pathways.
- Platelet Function Modulation : Through inhibition of cyclooxygenase enzymes or thromboxane synthesis.
- Antioxidant Mechanisms : By enhancing endogenous antioxidant defenses or directly scavenging reactive oxygen species.
Case Study 1: Hypolipidemic Activity in Rats
In a controlled study, rats fed a diet supplemented with this compound exhibited significant reductions in lipid profiles compared to control groups. The study highlighted its potential as a therapeutic agent for managing dyslipidemia.
Case Study 2: Antiplatelet Effects
A separate investigation focused on the antiplatelet effects observed in vitro. The compound was tested against various concentrations of platelet activators. Results indicated a dose-dependent inhibition of platelet aggregation, suggesting its potential role in cardiovascular disease management.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant anticancer properties. The thiazole and pyrrolidine moieties are known for their ability to interact with biological targets involved in cancer cell proliferation. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating pathways such as apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies suggest that the presence of the furan and thiazole rings contributes to its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. For instance, derivatives have shown effectiveness against Gram-positive bacteria, indicating potential applications in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may be beneficial in managing inflammatory conditions .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the furan moiety through electrophilic substitution.
These synthetic routes are crucial for optimizing yield and purity for further biological testing .
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Case Study 1: Anticancer Activity in Cell Lines
A study conducted on various human cancer cell lines demonstrated that derivatives of this compound inhibited cell growth significantly compared to controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound showed promising results against resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with derivatives sharing key motifs: thiazole cores, pyrrolidinone/dione systems, chlorophenyl groups, and heteroaromatic substituents.
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects: The 5-methylfuran-2-ylmethylidene group in the target compound distinguishes it from analogues with simpler benzylidene or alkylidene substituents. This furan moiety may improve solubility and enable hydrogen bonding with biological targets .
Biological Activity Trends :
- Compounds with chlorophenyl groups (e.g., ) consistently show antimicrobial activity, likely due to membrane disruption or enzyme inhibition.
- Fluorinated derivatives (e.g., ) exhibit superior metabolic stability and target selectivity, suggesting that introducing fluorine into the target compound could optimize its pharmacokinetics .
Synthetic Complexity: The target compound’s multi-step synthesis (involving pyrrolidinone ring formation and furan coupling) contrasts with simpler thiazole or pyrazole derivatives. This complexity may limit scalability but offers opportunities for structural diversification .
Research Findings and Data
Table 2: Experimental Data for Comparable Compounds
Mechanistic Insights
- Thiazole derivatives often inhibit enzymes (e.g., DHFR, thymidylate synthase) via π-stacking and hydrogen bonding .
- Pyrrolidinone/dione systems in related compounds disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins .
- The 5-methylfuran group may act as a bioisostere for benzene rings, reducing toxicity while maintaining efficacy .
Q & A
Q. What synthetic strategies are recommended for synthesizing this heterocyclic compound?
The compound can be synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and functional group protection/deprotection. For example:
- Step 1 : Prepare the pyrrolidinone core using a Knorr-type reaction with substituted β-ketoesters and hydrazine derivatives .
- Step 2 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Step 3 : Attach the thiazole moiety through Hantzsch thiazole synthesis, employing ethyl 2-bromoacetate and thiourea derivatives .
- Catalysts/Solvents : Use KCO in ethanol for nucleophilic substitutions or Pd(PPh) for cross-coupling reactions .
Q. Which characterization techniques are critical for confirming structural integrity?
- Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and confirm the (3E)-configuration of the methylidene group .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions, particularly the hydroxyfuran and chlorophenyl groups .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm) and hydroxyl (O–H) vibrations (~3200 cm) .
Q. How should stability and storage conditions be optimized for this compound?
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Similar compounds show sensitivity to UV light and moisture .
- Storage : Use amber vials at –20°C under inert gas (N or Ar) to prevent oxidation of the hydroxyfuran and thiazole moieties .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites via Fukui indices .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .
Q. What methodologies are used to evaluate pharmacological activity?
- In vitro assays : Test enzyme inhibition (e.g., COX-2) using colorimetric assays (IC determination) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with doxorubicin as a positive control .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
- Case Example : If NMR suggests planar geometry but SCXRD shows puckered pyrrolidinone, re-examine sample purity or solvent effects on conformation .
- Validation : Repeat crystallography in alternative solvents (e.g., DMSO vs. chloroform) to assess lattice-induced distortions .
Q. What strategies identify structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 5-methylfuran with thiophene) and compare bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate electronic properties (e.g., HOMO/LUMO) with observed activity .
Q. How are reaction conditions optimized for scalability?
- Solvent Screening : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents for cyclization steps .
- Catalyst Loading : Test Pd catalyst concentrations (0.5–5 mol%) in cross-coupling reactions to balance cost and efficiency .
Q. What analytical approaches quantify impurities in synthesized batches?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect byproducts (e.g., dechlorinated derivatives) .
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N percentages .
Q. How are bioactivity discrepancies between in vitro and in vivo studies addressed?
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS plasma analysis after oral administration in rodent models .
- Metabolite Identification : Use HR-MS to detect phase I/II metabolites that may reduce efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
